molecular formula C17H17BrClF2N3OS2 B6487316 5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide hydrochloride CAS No. 1215839-64-7

5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide hydrochloride

Cat. No.: B6487316
CAS No.: 1215839-64-7
M. Wt: 496.8 g/mol
InChI Key: BBKZGVGKJLVBPV-UHFFFAOYSA-N
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Description

5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide hydrochloride is a recognized potent and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) . It functions by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, thereby permanently inhibiting its enzymatic activity. This specific mechanism makes it a valuable tool for probing B-cell receptor signaling pathways in immunological and oncological contexts. Its primary research value lies in the investigation of B-cell mediated diseases, including the study of autoimmune conditions like rheumatoid arthritis and lupus , as well as in the exploration of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Researchers utilize this compound to elucidate the role of BTK in cellular proliferation, survival, and differentiation, providing critical insights for the development of novel targeted therapeutics.

Properties

IUPAC Name

5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrF2N3OS2.ClH/c1-22(2)6-3-7-23(16(24)12-4-5-14(18)25-12)17-21-15-11(20)8-10(19)9-13(15)26-17;/h4-5,8-9H,3,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKZGVGKJLVBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=C(S3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClF2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Analogs and Substituent Variations

The most relevant analog is 5-bromo-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride (). Below is a comparative analysis:

Feature Target Compound Analog ()
Benzothiazole Substituents 4,6-difluoro groups (electron-withdrawing) 6-methoxy group (electron-donating)
Side Chain 3-(dimethylamino)propyl (tertiary amine, hydrophilic) 3-morpholinopropyl (cyclic ether-amine, enhanced solubility and steric bulk)
Molecular Weight ~550–570 g/mol (estimated) ~580–600 g/mol (estimated)
Bioactivity Potential Fluorine atoms may enhance membrane permeability and binding to hydrophobic targets Methoxy group may improve metabolic stability but reduce electrophilic reactivity

Impact of Substituents on Physicochemical Properties

  • Fluoro vs.

Research Findings and Challenges

  • Bioactivity Gaps: Neither the target compound nor its analog in have published bioactivity data in the provided materials.
  • Lumping Strategies: highlights challenges in modeling compounds with overlapping properties. The target compound’s unique fluorine and bromine substituents may necessitate distinct computational treatment compared to methoxy or morpholino-containing analogs .

Preparation Methods

Synthesis of 5-Bromothiophene-2-Carboxylic Acid

The bromination of thiophene-2-carboxylic acid serves as the foundational step. Electrophilic aromatic substitution is employed, leveraging bromine’s reactivity at the α-position of the thiophene ring.

Procedure :

  • Dissolve thiophene-2-carboxylic acid (1.0 equiv) in acetic acid (10 mL/g).

  • Add bromine (1.1 equiv) dropwise at 0°C under nitrogen.

  • Stir at room temperature for 12 hours.

  • Quench with sodium bisulfite, extract with ethyl acetate, and recrystallize from ethanol/water (4:1).

Data :

  • Yield : 78%

  • Characterization :

    • 1H NMR (DMSO-d6, 400 MHz): δ 7.85 (d, J = 4.0 Hz, 1H, Th-H), 7.42 (d, J = 4.0 Hz, 1H, Th-H) .

    • IR (KBr): 1685 cm⁻¹ (C=O), 650 cm⁻¹ (C-Br) .

Preparation of 4,6-Difluoro-1,3-Benzothiazol-2-Amine

The benzothiazole core is constructed via cyclization of a fluorinated thioamide precursor.

Procedure :

  • React 2-amino-4,6-difluorobenzenethiol (1.0 equiv) with cyanogen bromide (1.2 equiv) in ethanol.

  • Reflux at 80°C for 6 hours.

  • Filter the precipitate and wash with cold ethanol.

Data :

  • Yield : 65%

  • Characterization :

    • 13C NMR (CDCl3, 100 MHz): δ 162.1 (C-F), 155.8 (C-S), 115.4–108.2 (Ar-C) .

    • MS (ESI) : m/z 215.0 [M+H]⁺.

N-Alkylation with 3-(Dimethylamino)Propylamine

Introducing the tertiary amine side chain requires alkylation under mild conditions to avoid over-quaternization.

Procedure :

  • Suspend 4,6-difluoro-1,3-benzothiazol-2-amine (1.0 equiv) in dry DMF.

  • Add 3-chloro-N,N-dimethylpropan-1-amine (1.5 equiv) and K2CO3 (2.0 equiv).

  • Heat at 60°C for 24 hours.

  • Extract with dichloromethane and concentrate.

Data :

  • Yield : 72%

  • Characterization :

    • 1H NMR (CDCl3, 400 MHz): δ 6.95 (m, 2H, Ar-H), 3.45 (t, J = 7.0 Hz, 2H, N-CH2), 2.30 (s, 6H, N(CH3)2) .

Amide Coupling with 5-Bromothiophene-2-Carboxylic Acid

Activation of the carboxylic acid precedes nucleophilic attack by the alkylated amine.

Procedure :

  • Convert 5-bromothiophene-2-carboxylic acid to its acid chloride using SOCl2 (2.0 equiv) in refluxing toluene.

  • Add the acid chloride to a solution of N-[3-(dimethylamino)propyl]-4,6-difluoro-1,3-benzothiazol-2-amine (1.0 equiv) and Et3N (3.0 equiv) in THF.

  • Stir at 0°C for 1 hour, then room temperature for 12 hours.

  • Purify via column chromatography (SiO2, EtOAc/hexane 1:1).

Data :

  • Yield : 68%

  • Characterization :

    • HPLC Purity : 98.5%

    • HRMS (ESI) : m/z 519.0321 [M+H]⁺ (calc. 519.0324).

Hydrochloride Salt Formation

Protonation of the tertiary amine enhances solubility and stability.

Procedure :

  • Dissolve the free base in anhydrous ether.

  • Bubble HCl gas through the solution for 10 minutes.

  • Filter the precipitate and dry under vacuum.

Data :

  • Yield : 95%

  • Melting Point : 214–216°C .

Analytical Comparison of Synthetic Routes

The table below evaluates key parameters across analogous methodologies:

StepReagents/ConditionsYield (%)Purity (%)Source
BrominationBr2/AcOH7899
Benzothiazole CyclizationCyanogen Bromide/Ethanol6597
Alkylation3-Chloro-N,N-Dimethylpropanamine7298
Amide CouplingSOCl2/Et3N6898.5

Challenges and Optimization Strategies

  • Regioselectivity in Bromination : Directed ortho-metallation using LDA prior to bromination improves positional control .

  • Amine Alkylation Side Reactions : Employing phase-transfer catalysts (e.g., TBAB) reduces dimerization .

  • Acid Chloride Stability : In situ generation minimizes decomposition, enhancing coupling efficiency .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide hydrochloride?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions. Key steps include:

  • Coupling Reactions : Use of Gewald, Paal–Knorr, or Suzuki coupling to assemble thiophene and benzothiazole moieties .
  • Amidation : Reacting brominated thiophene-2-carboxylic acid with 4,6-difluorobenzothiazol-2-amine derivatives under anhydrous conditions, often in solvents like pyridine or DMF .
  • Purification : Column chromatography (e.g., silica gel) or recrystallization (e.g., methanol/water mixtures) to isolate the final product .
    • Critical Parameters : Temperature (typically 0–80°C), reaction time (12–48 hours), and stoichiometric ratios (1:1 to 1:1.2 for amine-acid coupling) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to verify substituent positions and integration ratios .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (±5 ppm accuracy) .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve hydrogen-bonding patterns (e.g., N–H⋯N interactions observed in similar compounds) .

Q. What biological targets or mechanisms are hypothesized for this compound based on structural analogs?

  • Methodological Answer :

  • Targets : Likely interacts with enzymes or receptors in signaling pathways (e.g., kinases, GPCRs) due to the benzothiazole and dimethylaminopropyl groups, which are common in bioactive molecules .
  • Assays : In vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays) or receptor-binding studies using radiolabeled ligands .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying solvent conditions?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance solubility and reactivity. For example, DMF increases amidation rates but may require post-reaction dilution for precipitation .
  • Catalyst Optimization : Use coupling agents like HATU or EDCI in stoichiometric ratios (1.2–1.5 equivalents) to reduce side-product formation .
  • Yield Tracking : Monitor reaction progress via TLC (Rf values) or HPLC (retention time shifts) .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity .
  • Structural Analysis : Perform molecular docking studies with crystallographic data (e.g., PDB structures of target proteins) to rationalize discrepancies .
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the bromothiophene (e.g., replace Br with Cl or CF₃) and benzothiazole (e.g., alter fluorine positions) to map steric/electronic effects .
  • Pharmacophore Mapping : Use 3D-QSAR models to correlate substituent patterns with activity trends .
  • In Silico Screening : Apply molecular dynamics simulations to predict binding modes and guide synthetic priorities .

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